N-alpha-Boc-L-tryptophan N-alpha-carboxy anhydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-alpha-Boc-L-tryptophan N-alpha-carboxy anhydride is a chemical compound with the empirical formula C17H18N2O5 . It is a derivative of L-tryptophan, an essential amino acid, and is used in various chemical and biological applications. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a carboxy anhydride functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-alpha-Boc-L-tryptophan N-alpha-carboxy anhydride can be synthesized through the ring-opening polymerization of this compound . The reaction is typically initiated by diamino-terminated polyethylene glycol (PEG) of fixed molecular weight. The reaction conditions involve the use of a suitable solvent and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves the use of high-purity starting materials and optimized reaction conditions to achieve high yields and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a stable form .
Chemical Reactions Analysis
Types of Reactions
N-alpha-Boc-L-tryptophan N-alpha-carboxy anhydride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to remove the Boc protecting group, yielding L-tryptophan.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, deprotected L-tryptophan, and substituted compounds with various functional groups .
Scientific Research Applications
N-alpha-Boc-L-tryptophan N-alpha-carboxy anhydride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Employed in the study of protein structure and function due to its ability to form stable secondary structures.
Mechanism of Action
The mechanism of action of N-alpha-Boc-L-tryptophan N-alpha-carboxy anhydride involves the formation of stable secondary structures through hydrogen bonding. The Boc protecting group helps in controlling the release of drugs in drug delivery systems by stabilizing the hydrophobic core via π–π interactions between indole rings . The compound’s molecular targets and pathways include interactions with proteins and enzymes involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
N-alpha-Boc-L-tryptophan: A similar compound without the carboxy anhydride group, used in peptide synthesis.
N-alpha-Boc-L-phenylalanine N-alpha-carboxy anhydride: Another derivative with a different amino acid, used in similar applications.
Uniqueness
The presence of the Boc protecting group and the carboxy anhydride functional group makes it a versatile compound for various chemical and biological applications .
Properties
IUPAC Name |
tert-butyl 4-(1H-indol-3-ylmethyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-17(2,3)24-16(22)19-13(14(20)23-15(19)21)8-10-9-18-12-7-5-4-6-11(10)12/h4-7,9,13,18H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFZLNNHQNYZNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(C(=O)OC1=O)CC2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.